REACTION_CXSMILES
|
[C:1]([C:3]1[CH:8]=[CH:7][N:6]=[CH:5][CH:4]=1)#[N:2].[CH2:9]([OH:11])[CH3:10]>C(Cl)(Cl)Cl>[C:1](=[NH:2])([O:11][CH2:9][CH3:10])[C:3]1[CH:8]=[CH:7][N:6]=[CH:5][CH:4]=1
|
Name
|
|
Quantity
|
135 g
|
Type
|
reactant
|
Smiles
|
C(#N)C1=CC=NC=C1
|
Name
|
|
Quantity
|
83.3 mL
|
Type
|
reactant
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
1000 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)(Cl)Cl
|
Type
|
CUSTOM
|
Details
|
with stirring continued overnight
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Anhydrous HCl (143 g) is bubbled into the cold mixture over a period of 7 hours
|
Duration
|
7 h
|
Type
|
TEMPERATURE
|
Details
|
with cooling
|
Type
|
FILTRATION
|
Details
|
The reaction mixture is filtered
|
Type
|
ADDITION
|
Details
|
the filtered solid added portionwise to an ice cold 10% K2CO3 solution (500 g in 5 l H2O)
|
Type
|
STIRRING
|
Details
|
with stirring
|
Type
|
ADDITION
|
Details
|
A liter of ether is added to the mixture after 20 min
|
Duration
|
20 min
|
Type
|
STIRRING
|
Details
|
with stirring
|
Type
|
EXTRACTION
|
Details
|
The aqueous layer is extracted with ether
|
Type
|
CUSTOM
|
Details
|
dried overnight
|
Duration
|
8 (± 8) h
|
Type
|
FILTRATION
|
Details
|
The dried solution is filtered
|
Type
|
CUSTOM
|
Details
|
evaporated in vacuo and vacuum
|
Type
|
DISTILLATION
|
Details
|
distilled
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
C(C1=CC=NC=C1)(OCC)=N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 75.5 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |